L-Asparaginyl-L-tyrosyl-L-alanine

Description

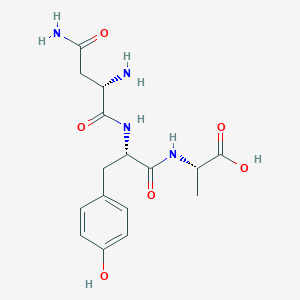

L-Asparaginyl-L-tyrosyl-L-alanine is a tripeptide composed of L-asparagine (Asn), L-tyrosine (Tyr), and L-alanine (Ala) residues linked via peptide bonds. Its molecular formula is C₁₆H₂₂N₄O₇, with a calculated molecular weight of 382.37 g/mol.

Properties

CAS No. |

821776-05-0 |

|---|---|

Molecular Formula |

C16H22N4O6 |

Molecular Weight |

366.37 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C16H22N4O6/c1-8(16(25)26)19-15(24)12(6-9-2-4-10(21)5-3-9)20-14(23)11(17)7-13(18)22/h2-5,8,11-12,21H,6-7,17H2,1H3,(H2,18,22)(H,19,24)(H,20,23)(H,25,26)/t8-,11-,12-/m0/s1 |

InChI Key |

JPPLRQVZMZFOSX-UWJYBYFXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely employed method for synthesizing Asn-Tyr-Ala, offering high purity and scalability. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and deprotection.

Resin Selection and Initial Attachment

Sequential Coupling Protocol

- Deprotection : Fmoc groups are removed using 20% 4-methylpiperidine in DMF (2 × 10 min).

- Activation : Amino acids (4 eq) are activated with HCTU (9.8 eq) and N-methylmorpholine (NMM, 20 eq) in DMF.

- Coupling : Activated L-tyrosine and L-asparagine residues are coupled sequentially (2 × 20 min per residue).

Cleavage and Global Deprotection

- Cleavage cocktail : TFA/water/TIS (95:2.5:2.5) for 1–4 hours.

- Side-chain deprotection : tert-Butyl (tBu) and trityl (Trt) groups are simultaneously removed under acidic conditions.

Table 1: SPPS Protocol for Asn-Tyr-Ala

| Step | Reagents/Conditions | Duration | Purpose |

|---|---|---|---|

| Deprotection | 20% 4-methylpiperidine in DMF | 2 × 10 min | Remove Fmoc group |

| Activation | HCTU/NMM in DMF | 5 min | Activate carboxyl group |

| Coupling | 4 eq amino acid in DMF | 2 × 20 min | Peptide bond formation |

| Cleavage | TFA/water/TIS (95:2.5:2.5) | 1–4 h | Resin separation and deprotection |

Enzymatic Synthesis Methods

Enzymatic approaches offer an alternative to SPPS, leveraging proteases like α-chymotrypsin for regioselective bond formation.

α-Chymotrypsin-Mediated Condensation

Comparative Analysis of Synthesis Techniques

Table 2: SPPS vs. Enzymatic Synthesis

Optimization Strategies and Side Reaction Mitigation

Aspartimide Prevention

Industrial-Scale Production Considerations

Automated SPPS Systems

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-tyrosyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target the amide bonds or side chains.

Substitution: Nucleophilic substitution reactions can occur at the amide bonds or side chains.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Dityrosine or other oxidized derivatives.

Reduction: Reduced forms of the peptide.

Substitution: Modified peptides with substituted side chains or amide bonds.

Scientific Research Applications

Peptide Synthesis and Modification

L-Asparaginyl-L-tyrosyl-L-alanine can serve as a model compound for studying peptide synthesis and modifications. Its structure allows researchers to investigate the effects of amino acid substitutions on peptide stability and binding affinity to proteins, particularly in the context of MHC (Major Histocompatibility Complex) binding.

- Case Study : Research indicates that extensive alanine substitutions in peptides can enhance binding affinity to MHC molecules, which is critical for T cell recognition in immunological responses . This suggests that this compound could be modified to improve its immunogenic properties.

Neurotransmitter Role

Amino acids play significant roles as neurotransmitters or precursors for neurotransmitter synthesis. Asparagine is implicated in the glutamate-glutamine cycle, which is essential for neurotransmission.

- Data Table: Neurotransmitter Functions of Amino Acids

| Amino Acid | Role in Neurotransmission |

|---|---|

| Asparagine | Precursor in glutamate cycle |

| Tyrosine | Precursor for dopamine synthesis |

| Alanine | Inhibitory neurotransmitter |

This table highlights how this compound may influence neurotransmitter balance, potentially impacting neurological health.

Cancer Therapy

This compound has potential applications in cancer therapy, particularly related to asparaginase enzymes used in treating acute lymphoblastic leukemia (ALL). These enzymes deplete asparagine levels, which is crucial for cancer cell survival.

- Research Findings : Variants of L-asparaginase exhibit differing substrate specificities. Studies have shown that certain modifications can enhance selectivity towards asparagine over glutamine, minimizing side effects associated with glutaminase activity . This specificity can be crucial for developing safer therapeutic agents.

Nutritional Supplementation

The tripeptide can also be explored for its nutritional benefits. As a source of essential amino acids, it can be utilized in parenteral nutrition formulations.

- Case Study : A study demonstrated that administering L-alanyl-L-tyrosine improved plasma tyrosine levels significantly compared to controls during total parenteral nutrition . This suggests that similar formulations containing this compound could enhance amino acid profiles in patients requiring nutritional support.

Diagnostic Biomarkers

Amino acid profiling has emerged as a promising diagnostic tool in various diseases, including infections and metabolic disorders. The presence of specific amino acids can indicate pathological states.

- Research Example : In pediatric cases of tuberculous meningitis (TBM), elevated levels of asparagine were identified through cerebrospinal fluid analysis, suggesting its potential role as a biomarker . This highlights the diagnostic utility of amino acids in clinical settings.

Therapeutic Potential

The therapeutic implications of this compound extend to neuroprotective strategies due to its involvement in neurotransmitter regulation.

- Data Table: Potential Therapeutic Effects

| Condition | Potential Role of this compound |

|---|---|

| Neurological Disorders | Neurotransmitter regulation |

| Cancer | Targeting asparagine metabolism |

| Nutritional Deficiencies | Amino acid supplementation |

This table summarizes the diverse therapeutic avenues where this tripeptide could play a significant role.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-tyrosyl-L-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can include:

Enzyme inhibition or activation: The peptide can act as a substrate or inhibitor for specific enzymes.

Receptor binding: It may bind to cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The tripeptide’s uniqueness lies in its sequence and residue properties. Below is a comparative analysis with structurally related peptides identified in the evidence:

† Example from : A longer peptide containing Tyr and Ala.

‡ Approximate molecular weight inferred from residue counts.

Key Differences

Charge and Polarity :

- This compound lacks charged residues, unlike L-arginyl-containing peptides (e.g., in ), which exhibit cationic properties due to arginine’s guanidinium group. This impacts interactions with cell membranes or nucleic acids .

- Compared to alanine-rich peptides (), the inclusion of Asn and Tyr enhances polarity and aromatic interactions, respectively .

Biological Function: Tyrosine’s phenolic group in this compound may enable participation in redox reactions or serve as a phosphorylation site, similar to tyrosine-containing sequences in . Alanine-rich peptides () are often utilized in structural studies due to their conformational predictability, whereas the Asn-Tyr-Ala sequence may offer more dynamic functionality .

Solubility and Stability :

- The tripeptide’s solubility in aqueous solutions is likely moderate, owing to Asn’s amide group and Tyr’s hydroxyl group. This contrasts with fully hydrophobic alanine repeats, which aggregate readily .

Research Implications and Limitations

- Pharmaceutical Potential: Tyrosine and asparagine residues are common in bioactive peptides (e.g., hormone analogs), suggesting possible applications in targeted drug delivery .

- Synthetic Challenges : The combination of polar and aromatic residues may complicate solid-phase synthesis, requiring optimized protocols to avoid side reactions.

Biological Activity

L-Asparaginyl-L-tyrosyl-L-alanine is a tripeptide composed of asparagine, tyrosine, and alanine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for health and disease.

Structure and Synthesis

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process involves several key steps:

- Deprotection : Removing the protecting groups from the amino acids attached to the resin.

- Coupling : Adding the next amino acid using activating agents like HBTU or DIC.

- Cleavage : Releasing the completed peptide from the resin with reagents such as trifluoroacetic acid (TFA) .

This compound interacts with specific molecular targets, influencing various biological pathways. Its mechanism of action can be summarized as follows:

- Cell Signaling : The peptide may modulate cell signaling pathways by binding to receptors or enzymes, affecting processes such as gene expression and metabolic regulation.

- Protein Interactions : It plays a role in protein-protein interactions that are critical for cellular function .

Cellular Effects

Research indicates that this compound influences cellular responses under nutrient-deprived conditions. For instance, in glutamine-deprived mammalian cells, exogenous asparagine (a component of this peptide) has been shown to rescue cell survival and growth by facilitating protein synthesis . This is particularly relevant in cancer biology, where tumor cells often experience fluctuations in nutrient availability.

Case Studies

- Glutamine Deprivation : A study demonstrated that asparagine supplementation could restore translation in cells deprived of glutamine, indicating its vital role in maintaining protein synthesis under stress conditions .

- Metabolic Pathways : In patients with primary Sjögren's syndrome, alterations in metabolic pathways involving tyrosine and asparagine were observed, suggesting that these amino acids may serve as biomarkers for disease progression .

Data Table: Biological Activities and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.